1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazolopyrimidine core. This can be achieved by treating a formimidate derivative with hydrazine hydrate in ethanol . The resulting intermediate is then subjected to N-alkylation and Suzuki coupling reactions to introduce the ethyl and isopropyl groups . The overall yield of this two-step reaction is approximately 57% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active site of kinases, thereby preventing their activity. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the ethyl and isopropyl groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different substitution pattern.
Uniqueness
1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit kinases selectively makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-ethyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N5/c1-4-15-10-8(5-13-15)9(11-6-12-10)14-7(2)3/h5-7H,4H2,1-3H3,(H,11,12,14) |
InChI Key |
LSUFJPKGQVYREH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2C=N1)NC(C)C |
Origin of Product |
United States |
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